Cas no 15964-79-1 (Methyl homoveratrate)
Methyl homoveratrate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- (3,4-DIMETHOXYPHENYL)-ACETIC ACID METHYL ESTER
- 3,4-dimethoxyBenzeneacetic acid methyl ester
- Benzeneacetic acid,3,4-dimethoxy-, methyl ester
- Homoveratric acid methyl ester
- Methyl (3,4-dimethoxyphenyl)acetate
- Methyl homoveratrate
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
- Methyl 3,4-dimethoxyphenylacetate
- Homoveratric acid, methyl ester
- 3,4-DIMETHOXYPHENYLACETIC ACID METHYL ESTER
- DILOFCBIBDMHAY-UHFFFAOYSA-N
- Acetic acid, (3,4-dimethoxyphenyl)-, methyl ester
- Homoveratric acid methyl
- MF
- MB00268
- DTXSID5065982
- 2-(3,4-Dimethoxyphenyl)ethanoic acid methyl ester
- Z18487615
- EINECS 240-100-3
- 15964-79-1
- HY-W042039
- Phenylacetic acid, 3,4-dimethoxy, methyl ester
- SCHEMBL198282
- GUW5AW3B4Z
- AKOS000295892
- AMY14528
- 3,4-dimethoxyphenyl acetic acid methyl ester
- methyl 2-(3,4-dimethoxy-phenyl)acetate
- (3,4-dimethoxyphenyl)acetic acid methyl ester
- (3,4-dimethoxy-phenyl)-acetic acid methyl ester
- Homovanillic acid di-methyl derivative
- TS-00425
- Methyl 2-(3 pound not4-dimethoxyphenyl)acetate
- Hexylbutyrate
- J-009622
- METHYL 3,4-DIMETHOXYPHENYL ACETATE
- DS-1841
- Q63392629
- FT-0724278
- NS00025199
- EN300-129751
- MFCD00017206
- CS-W022779
- Methyl ester of 3,4-Dimethoxyphenylacetic acid
- CHEMBL3289680
- SC5022
- SY043034
- AI3-10503
- STL506904
- DB-064298
- 2-(3,4-Dimethoxyphenyl)ethanoic Acid Methyl Ester; 3,4-Dimethoxyphenylacetic Acid Methyl Ester; Homoveratric Acid Methyl Ester; Methyl (3,4-Dimethoxyphenyl)acetate; Methyl 2-(3,4-Dimethoxyphenyl)acetate
-
- MDL: MFCD00017206
- Inchi: 1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
- InChI Key: DILOFCBIBDMHAY-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CC(=O)OC)OC
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 44.8
Experimental Properties
- Color/Form: No data available
- Density: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 175 ºC (15 Torr)
- Flash Point: 121.6±23.2 ºC,
- Refractive Index: 1.5253 (23 ºC)
- Solubility: Slightly soluble (2.9 g/l) (25 º C),
- PSA: 44.76000
- LogP: 1.41930
Methyl homoveratrate Security Information
- Signal Word:Danger
- Hazard Statement: H301; H319
- Warning Statement: P264; P270; P280; P301+P310+P330; P305+ P351+P338; P337+P313; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
Methyl homoveratrate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl homoveratrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840569-1g |
Methyl 2-(3,4-dimethoxyphenyl)acetate |
15964-79-1 | 98% | 1g |
108.00 | 2021-05-17 | |
| Fluorochem | 210736-1g |
Methyl 2-(3,4-dimethoxyphenyl)acetate |
15964-79-1 | 95% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 210736-5g |
Methyl 2-(3,4-dimethoxyphenyl)acetate |
15964-79-1 | 95% | 5g |
£34.00 | 2022-03-01 | |
| Fluorochem | 210736-10g |
Methyl 2-(3,4-dimethoxyphenyl)acetate |
15964-79-1 | 95% | 10g |
£56.00 | 2022-03-01 | |
| Fluorochem | 210736-25g |
Methyl 2-(3,4-dimethoxyphenyl)acetate |
15964-79-1 | 95% | 25g |
£113.00 | 2022-03-01 | |
| TRC | M323530-100mg |
Methyl Homoveratrate |
15964-79-1 | 100mg |
$ 57.00 | 2023-09-07 | ||
| TRC | M323530-250mg |
Methyl Homoveratrate |
15964-79-1 | 250mg |
$ 74.00 | 2023-09-07 | ||
| TRC | M323530-500mg |
Methyl Homoveratrate |
15964-79-1 | 500mg |
$ 86.00 | 2023-09-07 | ||
| TRC | M323530-1g |
Methyl Homoveratrate |
15964-79-1 | 1g |
$ 85.00 | 2022-06-04 | ||
| ChemScence | CS-W022779-5g |
Methyl homoveratrate |
15964-79-1 | 97.34% | 5g |
$43.0 | 2022-04-27 |
Methyl homoveratrate Suppliers
Methyl homoveratrate Related Literature
-
1. Intramolecular addition of acyldiazenecarboxylates onto double bonds in the synthesis of heterocyclesJosé V. Prata,Dina-Telma S. Clemente,Sundaresan Prabhakar,Ana M. Lobo,Isabel Mourato (in part),Paula S. Branco (in part) J. Chem. Soc. Perkin Trans. 1 2002 513
-
O. C. Musgrave,Richard Templeton,H. D. Munro J. Chem. Soc. C 1968 250
-
Roberto Sole,Sofia Toldo,Marco Bortoluzzi,Valentina Beghetto Catal. Sci. Technol. 2022 12 4561
Additional information on Methyl homoveratrate
Introduction to Methyl homoveratrate (CAS No. 15964-79-1)
Methyl homoveratrate, a compound with the chemical formula C9H10O4, is identified by its unique CAS number 15964-79-1. This compound has garnered significant attention in the field of pharmaceutical research due to its potential applications and structural properties. The molecule is characterized by a veratrate ester group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of methyl homoveratrate includes a phenolic ring linked to a methoxy group, which contributes to its solubility and reactivity. These features have made it a subject of interest in the development of novel therapeutic agents. Recent studies have highlighted the compound's role in modulating biological pathways, particularly those involving inflammation and oxidative stress.
In the realm of medicinal chemistry, methyl homoveratrate has been explored as a precursor for designing molecules with anti-inflammatory and antioxidant properties. Its ester functionality allows for further derivatization, enabling chemists to tailor its pharmacological profile for specific therapeutic targets. For instance, researchers have investigated its potential in developing treatments for neurodegenerative diseases, where oxidative stress plays a pivotal role.
One of the most compelling aspects of methyl homoveratrate is its ability to interact with biological targets in a manner that suggests therapeutic utility. Studies have demonstrated that derivatives of this compound can inhibit the activity of enzymes involved in inflammatory responses. This has led to interest in exploring its efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of methyl homoveratrate involves well-established organic chemistry techniques, including esterification and condensation reactions. These methods ensure high yield and purity, making it accessible for further functionalization. The compound's stability under various conditions also enhances its suitability for industrial-scale production.
Recent advancements in computational chemistry have further accelerated the exploration of methyl homoveratrate's potential. Molecular modeling studies have provided insights into how this compound interacts with biological receptors, offering a foundation for rational drug design. Such simulations are crucial in predicting binding affinities and optimizing lead compounds before experimental validation.
The pharmaceutical industry has taken note of these findings, leading to increased investment in research involving methyl homoveratrate. Companies are now focusing on developing novel derivatives with enhanced pharmacokinetic properties. This includes efforts to improve bioavailability and reduce side effects, ensuring that future therapies based on this compound are both effective and safe.
In conclusion, methyl homoveratrate (CAS No. 15964-79-1) represents a promising area of research in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for developing new treatments targeting inflammation and oxidative stress-related disorders. As research continues to uncover its potential, this compound is poised to play a significant role in future pharmaceutical innovations.
15964-79-1 (Methyl homoveratrate) Related Products
- 81187-23-7(ethyl 4-ethoxy-3-methoxyphenylacetate)
- 24195-27-5(3,4-dimethoxyphenyl (3,4-dimethoxyphenyl)acetate)
- 15964-80-4(Benzeneacetic acid,4-hydroxy-3-methoxy-, methyl ester)
- 52744-26-0(Homovanillic Acid Propyl Ester)
- 60563-13-5(Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate)
- 18066-68-7(Ethyl 3,4-dimethoxyphenylacetate)
- 66162-60-5(Benzeneacetic acid,3,4,5-trimethoxy-, ethyl ester)
- 2989-06-2(Methyl 2-(3,4,5-trimethoxyphenyl)acetate)
- 15964-81-5(Methyl 3-hydroxy-4-methoxyphenylacetate)
- 25379-89-9(methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate)